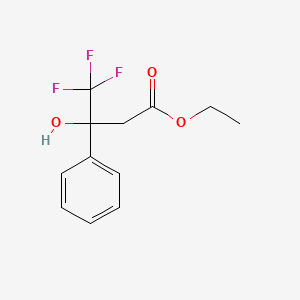
ethyl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate
Overview
Description
Ethyl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate is a chemical compound with the molecular formula C6H9F3O3 . It is also known by other names such as Ethyl 3-hydroxy-4,4,4-trifluorobutyrate and Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, ethyl ester .
Molecular Structure Analysis
The molecular structure of ethyl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 186.1291 . The InChI string representation of the molecule isInChI=1S/C6H9F3O3/c1-2-12-5 (11)3-4 (10)6 (7,8)9/h4,10H,2-3H2,1H3 . Physical And Chemical Properties Analysis
Ethyl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate is a liquid at room temperature . It has a refractive index of 1.375 , a boiling point of 129-130 °C , and a density of 1.259 g/mL at 25 °C .Safety and Hazards
Ethyl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate is a highly flammable liquid and vapour . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s recommended to avoid breathing its mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-hydroxy-3-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-2-18-10(16)8-11(17,12(13,14)15)9-6-4-3-5-7-9/h3-7,17H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMVVSJSZHXRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

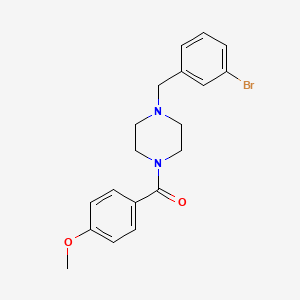
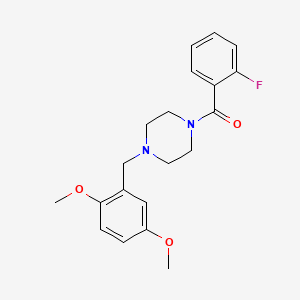
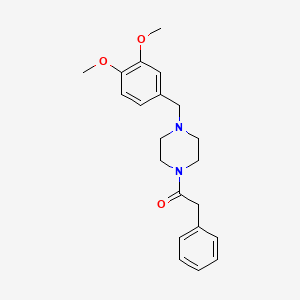
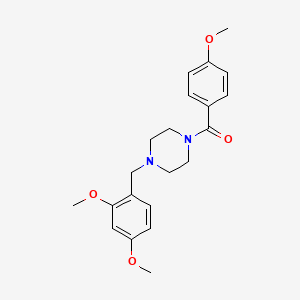
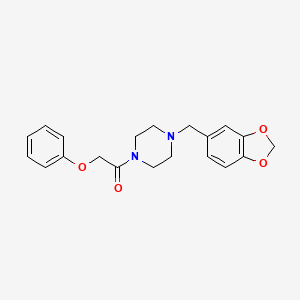
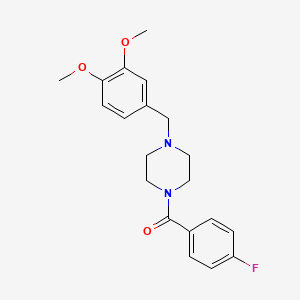
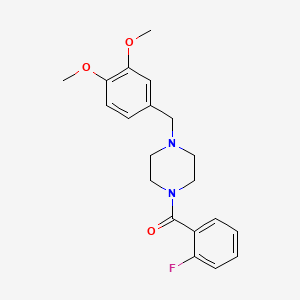
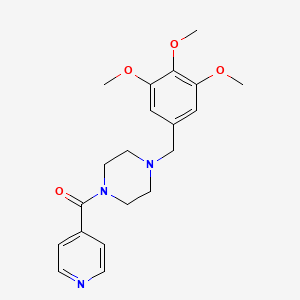

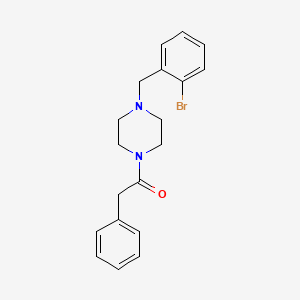
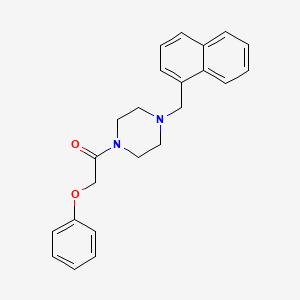
![1-[(2-methoxy-1-naphthyl)methyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B3571796.png)
![4-methyl-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3571820.png)
![10-[(2-pyridinylthio)acetyl]-10H-phenothiazine](/img/structure/B3571825.png)